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Introduction

In the annals of biochemistry, few discoveries have been as foundational as that of adenosine
triphosphate (ATP). This molecule, now universally recognized as the primary energy currency
of the cell, was first isolated and characterized in 1929 by the German biochemist Karl
Lohmann.[1][2][3] Working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute for
Biology in Berlin-Dahlem, Lohmann's meticulous work with muscle and liver extracts unveiled a
pyrophosphate-containing compound that would later be understood to underpin cellular
bioenergetics.[4] This in-depth guide provides a technical retrospective of Lohmann's seminal
discovery, detailing the experimental methodologies of the era, presenting the quantitative data
that led to the identification of ATP, and visualizing the logical and biochemical pathways central
to this landmark achievement. Concurrently, and in a remarkable instance of independent
discovery, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School were also
isolating this pivotal molecule, a testament to the intense focus on muscle metabolism at the
time.[4]

The Scientific Climate of the 1920s: The Quest for
Muscle Energy
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The early 20th century was a period of intense investigation into the chemical processes
governing muscle contraction. The prevailing theory, largely driven by the work of Gustav
Embden, Otto Meyerhof, and Archibald Hill, centered on the breakdown of glycogen to lactic
acid as the primary energy-releasing process. However, the discovery of phosphocreatine (then
called phosphagen) by Fiske and SubbaRow, and independently by Grace and Philip Eggleton
in 1927, introduced a new, highly labile phosphate compound into the equation, suggesting a
more immediate energy source for muscle function. It was within this dynamic and competitive
research environment that Lohmann embarked on his investigation into the phosphorus-
containing compounds of muscle.

Experimental Protocols of Karl Lohmann

While the full, detailed text of Lohmann's 1929 publication in Naturwissenschaften, titled "Uber
die Pyrophosphatfraktion im Muskel" (On the Pyrophosphate Fraction in Muscle), is not readily
available in English translation, a reconstruction of his probable methodology can be pieced
together from historical accounts and the common biochemical techniques of the period.

Muscle Tissue Preparation and Extraction

The primary biological material for these pioneering studies was frog skeletal muscle, favored
for its accessibility and physiological relevance. The initial and most critical step was the rapid
harvesting and processing of the tissue to minimize the enzymatic degradation of labile
phosphate compounds.

Protocol for Muscle Extract Preparation (Reconstructed)

Tissue Dissection: A frog was pithed, and the gastrocnemius muscles were rapidly excised.

e Homogenization: The muscle tissue was immediately minced and ground with sand or in a
pre-chilled mortar and pestle to facilitate cell lysis.

» Acid Extraction: The homogenized tissue was treated with a cold acid, typically
trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity. This step was
crucial for preserving the acid-soluble small molecules, including the yet-to-be-identified ATP.

o Neutralization and Filtration: The acidic extract was then neutralized, often with a barium or
calcium hydroxide solution, and filtered to remove the precipitated proteins and other
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insoluble material. This process yielded a clear filtrate containing the acid-soluble phosphate
compounds.

Chemical Analysis of the "Pyrophosphate Fraction"

Lohmann's key contribution was the identification of a novel pyrophosphate-containing
molecule within this muscle extract. The analytical techniques of the time were rudimentary by
modern standards but were sufficient to distinguish this new compound from inorganic
phosphate and other known organic phosphates.

Analytical Methods of the Era:

e Phosphate Determination: The foundational analytical method was the colorimetric
determination of inorganic phosphate, a technique pioneered by Fiske and SubbaRow. This
method involved the reaction of phosphate with molybdate in the presence of a reducing
agent to produce a characteristic blue color, the intensity of which was proportional to the
phosphate concentration.

o Hydrolysis and Differential Phosphate Measurement: To characterize the "pyrophosphate
fraction," Lohmann would have subjected the muscle extract to varying conditions of acid

hydrolysis.
o Inorganic Phosphate (Pi): Measured directly in the untreated extract.

o "Easily Hydrolyzable" Phosphate: A short period of mild acid hydrolysis (e.g., in 1 N HCI at
100°C for 7 minutes) would cleave the terminal phosphate groups of pyrophosphate-
containing compounds. The increase in inorganic phosphate after this step would
represent the "pyrophosphate” fraction.

o Total Acid-Soluble Phosphate: A more prolonged and harsh acid digestion would break
down all organic phosphate esters, yielding the total phosphate content of the extract.

Quantitative Data from Lohmann's Era

While specific tables from Lohmann's 1929 paper are not reproduced here, the quantitative
data would have centered on the differential measurements of phosphate fractions under
various physiological conditions (e.g., resting vs. stimulated muscle). The key finding would

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

have been the presence of a significant, previously unaccounted-for "easily hydrolyzable™

phosphate fraction that was distinct from inorganic phosphate and phosphocreatine.

Phosphate Fraction

Description

Analytical
Approach

Expected
Observation in
Muscle Extract

Inorganic Phosphate

(Pi)

Free orthophosphate

in the cell.

Direct colorimetric
assay of the

deproteinized extract.

A baseline level that
increases with muscle

fatigue.

Phosphocreatine-P

Phosphate bound to
creatine, known to be

highly labile.

Measured by the
increase in Pi after
very mild acid
hydrolysis or specific

enzymatic assays.

A significant fraction
that decreases rapidly
with muscle

contraction.

"Pyrophosphate”
Fraction (ATP-P)

The novel fraction
identified by
Lohmann, resistant to
very mild hydrolysis
but cleaved by
stronger (yet still mild)

acid treatment.

Measured as the
increase in Pi after a
7-minute hydrolysis in
1 N HCl at 100°C,
after accounting for Pi
and phosphocreatine-
P.

A substantial and
relatively stable pool
of phosphate, later
identified as the two
terminal phosphates
of ATP.

Ester-P

More stable organic
phosphates (e.g.,

glucose phosphates).

Calculated as the
difference between
total acid-soluble
phosphate and the
sum of the other

fractions.

A component of the

total phosphate pool.

Logical and Experimental Workflow

The logical progression of Lohmann's research can be visualized as a systematic process of

elimination and characterization, driven by the analytical techniques available at the time.
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Figure 1: A diagram illustrating the likely experimental workflow followed by Karl Lohmann in
the discovery of ATP.

The Emerging Biochemical Pathway

Lohmann's discovery of ATP, in conjunction with the existing knowledge of glycolysis and
phosphocreatine, began to sketch the outlines of the intricate energy transfer system within the
muscle cell. While the full picture would take decades to complete, the central role of a
pyrophosphate-containing compound as an intermediary was becoming clear.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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